![molecular formula C26H18BrNO4 B4066546 4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4066546.png)
4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Overview
Description
4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a useful research compound. Its molecular formula is C26H18BrNO4 and its molecular weight is 488.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is 487.04192 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research has been conducted on the synthesis and transformation of compounds related to 4-bromophenyl derivatives, highlighting their utility in constructing complex molecular structures. For instance, Sascha Dorok et al. (2002) demonstrated the synthesis of 4-Bromo-1-(dibromomethyl)bicyclo[2.1.1]hexane through a series of reactions involving carbene rearrangement, showcasing the compound's role in generating novel cyclic structures (Dorok, Ziemer, & Szeimies, 2002). Additionally, C. Lescop et al. (2001) achieved an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which further underscores the versatility of bromophenyl compounds in facilitating novel organic transformations (Lescop, Mevellec, & Huet, 2001).
Material Science and Heterocyclic Compound Synthesis
In the realm of material science and heterocyclic chemistry, M. El-hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor for synthesizing a series of novel heterocyclic compounds with anticipated antibacterial activities. This research highlights the compound's applicability in developing new materials with potential biomedical applications (El-hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Antioxidant Properties and Pharmacological Potential
Exploring the pharmacological potential, Keith Smith et al. (1997) investigated the separation of 4-bromophenyl acetate from industrial residues, demonstrating its purification using zeolite ZSM-5. This study not only presents a method for purifying bromophenyl derivatives but also hints at their various applications in pharmaceutical and chemical industries (Smith, He, & Taylor, 1997).
properties
IUPAC Name |
(4-bromophenyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrNO4/c27-14-9-11-15(12-10-14)32-20(29)13-28-25(30)23-21-16-5-1-2-6-17(16)22(24(23)26(28)31)19-8-4-3-7-18(19)21/h1-12,21-24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYLWXKDQKPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OC6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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